Antifungal agent 92

Antifungal potency Sclerotinia sclerotiorum Pogostone analogues

Researchers screening for mitochondrial-targeting antifungals often encounter single-target inhibitors that rapidly select for resistance. Antifungal agent 92 (Compound 21) directly addresses this challenge as a moderate promiscuous inhibitor of both mitochondrial complex II (succinate dehydrogenase) and complex III (cytochrome bc1 complex). This dual-inhibition mechanism differentiates it from conventional SDHIs like boscalid or selective complex III inhibitors. - Potency: EC50 of 4.4 μM (1.1 μg/mL) against S. sclerotiorum mycelial growth - a 2.5-fold improvement over structurally related dehydroacetic acid derivatives. - Mechanism: Induces mitochondrial membrane potential collapse and reactive oxygen species (ROS) accumulation, enabling fungicidal rather than merely fungistatic activity. - Supply: Available as a research-grade solid with verified purity, suitable as an analytical reference standard, lead scaffold for 3D-QSAR-guided derivatization, or precursor for dual-function Cu(II) biocide complexes.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
Cat. No. B12363837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 92
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C(=O)CCC2CCCC2)O
InChIInChI=1S/C14H18O4/c1-9-8-12(16)13(14(17)18-9)11(15)7-6-10-4-2-3-5-10/h8,10,16H,2-7H2,1H3
InChIKeyDIXHICIHQNNSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 92 (Compound 21): A Potent Mitochondrial-Targeting Pogostone Analogue for Sclerotinia sclerotiorum Control


Antifungal agent 92, also designated as Compound 21, is a synthetic pogostone (Po) analogue with the molecular formula C14H18O4, a molecular weight of 250.29, and CAS registration number 3020687-94-6 [1]. It belongs to a series of 3-acetyl-4-hydroxy-2-pyrone derivatives designed to improve upon the natural antifungal scaffold of pogostone [2]. The compound exhibits selective antifungal activity primarily through disruption of mitochondrial function in the phytopathogenic fungus Sclerotinia sclerotiorum [1]. Unlike azoles that target ergosterol biosynthesis or echinocandins that inhibit glucan synthesis, Antifungal agent 92 acts as a moderate promiscuous inhibitor of both mitochondrial respiratory chain complex II (succinate dehydrogenase) and complex III (cytochrome bc1 complex) [2], representing a dual-inhibition mechanism profile distinct from conventional single-target agricultural fungicides.

Antifungal Agent 92 (Compound 21) Procurement Justification: Why Intra-Class Analogues Cannot Substitute


Antifungal agent 92 (Compound 21) is not fungible with other pogostone analogues or mitochondrial complex inhibitors. Within the same 3-acetyl-4-hydroxy-2-pyrone series, subtle modifications to the alkyl side chain produce dramatic shifts in antifungal potency [1]. For instance, compound IV4 (a structurally related dehydroacetic acid derivative) exhibits an EC50 of 11.0 μM against S. sclerotiorum [2], whereas Antifungal agent 92 achieves an EC50 of 4.4 μM (1.1 μg/mL)—a 2.5-fold improvement in potency. Furthermore, its dual inhibition of mitochondrial complexes II and III [1] contrasts with selective complex II inhibitors such as atpenin A5 or commercial succinate dehydrogenase inhibitors (SDHIs) like boscalid [3]. This mechanistic promiscuity may confer distinct resistance-management properties and cannot be replicated by simply substituting a single-target complex II or complex III inhibitor. The compound's ability to induce reactive oxygen species (ROS) accumulation and mitochondrial membrane potential collapse [1] also differentiates it from fungistatic agents that merely inhibit growth without triggering oxidative stress. Substituting a generic analogue risks losing these quantifiable performance advantages.

Antifungal Agent 92 (Compound 21): Head-to-Head Quantitative Performance Evidence for Sclerotinia sclerotiorum Control


Antifungal Agent 92 Outperforms Closest Pogostone Analogue IV4 by 2.5-Fold in EC50 Potency Against S. sclerotiorum

Antifungal agent 92 (Compound 21) demonstrates 2.5-fold higher potency against S. sclerotiorum mycelial growth compared to the previously reported pogostone-inspired derivative IV4 [1][2]. The EC50 value of Antifungal agent 92 is 4.4 μM (1.1 μg/mL), whereas IV4 exhibits an EC50 of 11.0 μM under comparable in vitro mycelial growth inhibition assays [1][2].

Antifungal potency Sclerotinia sclerotiorum Pogostone analogues

Antifungal Agent 92 Exhibits Dual Inhibition of Mitochondrial Complexes II and III, Contrasting with Single-Target SDHI Fungicides

Enzyme assays reveal that Antifungal agent 92 is a moderate promiscuous inhibitor of both mitochondrial complex II (succinate dehydrogenase) and complex III (cytochrome bc1 complex) [1]. In contrast, widely used agricultural SDHI fungicides (e.g., boscalid, fluopyram) selectively target only complex II, and other antifungal agents such as atpenin A5 are highly specific for complex II (IC50 3.7–12 nM for complex II, >100 μM for complex III) [2]. No direct head-to-head enzyme inhibition data for Antifungal agent 92 versus commercial SDHIs are available; this is a class-level inference based on its documented promiscuous inhibition profile.

Mitochondrial inhibition Complex II Complex III Respiratory chain

Antifungal Agent 92 Triggers ROS Accumulation and Mitochondrial Membrane Potential Collapse in S. sclerotiorum

Toxicological observations in S. sclerotiorum demonstrate that Antifungal agent 92 induces abnormal mitochondrial morphology, loss of mitochondrial membrane potential (ΔΨm), and significant accumulation of reactive oxygen species (ROS) [1]. While quantitative fold-change values relative to untreated controls are not explicitly reported in the available abstract, the study confirms these phenotypes as direct consequences of compound treatment [1].

Reactive oxygen species Mitochondrial membrane potential Oxidative stress

Antifungal Agent 92 Serves as an Optimizable Scaffold: 3D-QSAR Defines Structural Determinants of Potency

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models generated using Topomer comparative molecular field analysis indicate that a shorter alkyl side chain (carbon atom number <8) and the presence of terminal rings or electron-deficient groups on the alkyl side chain are beneficial for antifungal potency [1]. Antifungal agent 92, with its specific alkyl substitution pattern, emerged as the most potent analogue among the synthesized series [1]. These SAR insights provide a rational basis for further lead optimization.

3D-QSAR Structure-activity relationship Lead optimization

Copper(II) Complexation of Antifungal Agent 92 Enhances Antibacterial Activity and Enables Dual-Function Biocide Development

The Cu(II) complex of Antifungal agent 92 (designated complex 34) exhibits significantly enhanced antibacterial activity against Xanthomonas campestris pv campestris (Xcc), with a minimum inhibitory concentration (MIC) of 300 μg/mL compared to 700 μg/mL for the parent compound 21 [1]. Additionally, complex 34 demonstrates a striking preventive effect against S. sclerotiorum on rape leaves, achieving 98.8% control efficacy at 50 μg/mL [1].

Metal complexation Dual antifungal-antibacterial Copper(II) complexes

Antifungal Agent 92 (Compound 21): Primary Research and Industrial Use Cases Based on Quantitative Evidence


Lead Optimization for Next-Generation SDHI and Dual-Target Fungicides

Antifungal agent 92 is ideally suited for use as a lead scaffold in medicinal chemistry and agrochemical discovery programs focused on mitochondrial-targeting fungicides. Its dual inhibition of complexes II and III [1], combined with validated 3D-QSAR models that define the structural requirements for potency [1], provides a rational starting point for designing derivatives with improved activity, selectivity, or resistance-breaking properties. Researchers can utilize the compound to probe structure-activity relationships around the 3-acetyl-4-hydroxy-2-pyrone core and explore modifications to the alkyl side chain guided by the 3D-QSAR predictions [1].

Comparative Pharmacology and Resistance Mechanism Studies

Due to its unique promiscuous inhibition of both mitochondrial complex II and complex III [1], Antifungal agent 92 serves as a valuable tool compound for comparative pharmacology studies. It can be used to investigate the differential fitness costs and resistance development trajectories associated with dual-target versus single-target respiratory chain inhibition. Such studies are critical for assessing the durability of fungicide modes of action and informing resistance management strategies in agricultural settings [1].

Development of Metal-Based Dual-Function Biocides

Antifungal agent 92 is a precursor for the synthesis of Cu(II) complex 34, which demonstrates both antifungal and antibacterial activities [1]. Industrial users developing integrated crop protection products can leverage this metal-complexation strategy to create dual-function biocides effective against both Sclerotinia sclerotiorum (white mold) and Xanthomonas campestris (bacterial spot/rot). The 98.8% preventive efficacy of the Cu(II) complex at 50 μg/mL on rape leaves [1] indicates strong potential for formulation into agricultural fungicide-bactericide combination products.

In Vitro Antifungal Susceptibility Testing and Standardization

Antifungal agent 92, with its well-defined EC50 value of 4.4 μM (1.1 μg/mL) against S. sclerotiorum mycelial growth [1], can serve as a reference standard in in vitro antifungal susceptibility testing protocols. Laboratories engaged in fungicide screening or monitoring S. sclerotiorum sensitivity can use this compound to establish baseline activity benchmarks, quality control checks, and inter-laboratory comparability in mycelial growth inhibition assays [1].

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